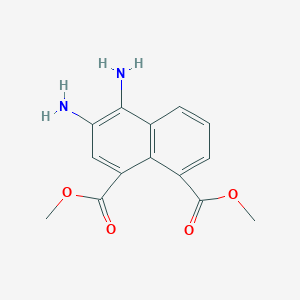
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate is an organic compound with the molecular formula C14H14N2O4 It is a derivative of naphthalene, characterized by the presence of two amino groups and two ester groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate typically involves the following steps:
Nitration: Naphthalene is nitrated to form 3,4-dinitronaphthalene.
Reduction: The nitro groups in 3,4-dinitronaphthalene are reduced to amino groups, yielding 3,4-diaminonaphthalene.
Esterification: The carboxylic acid groups are esterified with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonated derivatives.
科学的研究の応用
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Dimethyl 1,4-diaminonaphthalene-2,6-dicarboxylate
- Dimethyl 2,3-diaminonaphthalene-1,5-dicarboxylate
- Dimethyl 1,8-diaminonaphthalene-3,6-dicarboxylate
Uniqueness
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate is unique due to the specific positioning of its amino and ester groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
CAS番号 |
35341-45-8 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)8-5-3-4-7-11(8)9(14(18)20-2)6-10(15)12(7)16/h3-6H,15-16H2,1-2H3 |
InChIキー |
AIIMYONIXNTBKV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1C(=CC(=C2N)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















